

# FR194738 Free Base: A Technical Guide to its Discovery and Synthesis

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Compound of Interest					
Compound Name:	FR194738 free base				
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### **Abstract**

FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of **FR194738 free base**. The document details its mechanism of action, summarizes its in vitro and in vivo efficacy, and provides comprehensive experimental protocols for its synthesis and biological evaluation. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

## Introduction

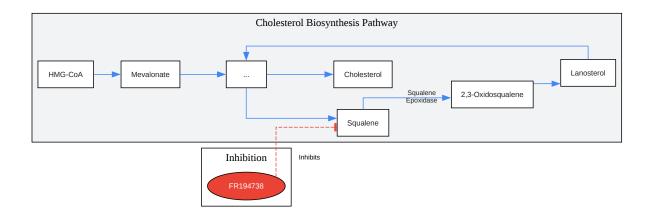
Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins, which inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene epoxidase represents a compelling target downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to a reduction in cholesterol synthesis and an accumulation of squalene. FR194738 has emerged as a novel and potent inhibitor of squalene epoxidase, demonstrating significant lipid-lowering effects in preclinical studies.



## **Discovery and Mechanism of Action**

FR194738, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine, was identified as a potent inhibitor of squalene epoxidase. Its mechanism of action involves the specific inhibition of the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of lanosterol, the precursor to cholesterol. This inhibition leads to a decrease in de novo cholesterol synthesis.

## **Signaling Pathway**



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Figure 1: Mechanism of Action of FR194738.

## Synthesis of FR194738 Free Base

The synthesis of FR194738 is a multi-step process. A plausible synthetic route, based on related compounds, is outlined below.

## **Proposed Synthetic Scheme**





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Figure 2: Proposed Synthesis Scheme for FR194738.

## **Experimental Protocol: Synthesis of a Key Intermediate**

The following protocol describes the synthesis of a key intermediate, (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine hydrochloride, which is structurally related to FR194738 and illustrates the core chemical transformations.

#### Materials:

- (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine
- Tetrahydrofuran (THF)
- Copper (I) iodide (Cul)
- Palladium acetate (Pd(OAc)2)
- Triphenylphosphine (PPh3)
- n-Butylamine
- tert-Butylacetylene
- Silica gel
- n-Hexane
- Ethyl acetate

#### Procedure:



- To a solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine (360 mg, 0.90 mmol) in THF (2.7 ml), add copper (I) iodide (8.6 mg, 0.045 mmol), palladium acetate (4.1 mg, 0.018 mmol), and triphenylphosphine (9.5 mg, 0.036 mmol).
- Under ice cooling, add n-butylamine (0.18 ml, 1.8 mmol) and tert-butylacetylene (0.135 ml, 1.08 mmol).
- Stir the mixture at room temperature for 24 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel chromatography using a gradient of n-hexane to n-hexane/ethyl acetate (9/1) to yield the free amine.

# Biological Activity and Efficacy In Vitro Activity

FR194738 demonstrates potent inhibitory activity against squalene epoxidase from various species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Assay	Species/Cell Line	IC50 (nM)	Reference
Squalene Epoxidase Inhibition	HepG2 cell homogenates	9.8	[1][2]
Cholesterol Synthesis from [14C]acetate	Intact HepG2 cells	4.9	[2]
Cholesteryl Ester Synthesis from [14C]acetate	Intact HepG2 cells	8.0	[1]
Squalene Epoxidase Inhibition	Hamster liver microsomes	14	[1]
Squalene Epoxidase Inhibition	Dog liver microsomes	49	
Squalene Epoxidase Inhibition	Rat liver microsomes	68	_

# **In Vivo Efficacy**

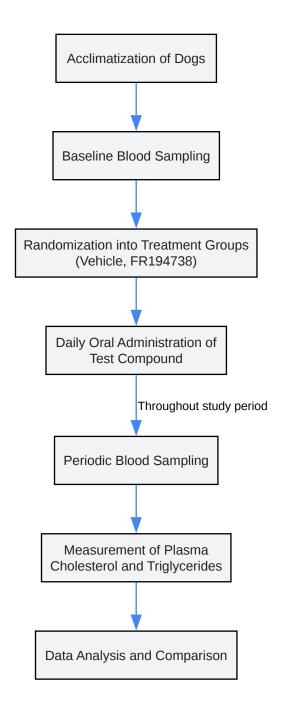
Oral administration of FR194738 has been shown to effectively lower plasma cholesterol and triglyceride levels in various animal models.

Animal Model	Dose (mg/kg/day)	Effect on Total Cholesterol	Effect on Triglycerides	Reference
Dog	10	26% decrease	47% decrease	_
Dog	32	40% decrease	76% decrease	
Hamster	100	22% decrease	9% decrease	
Rat	10, 32, 100	No significant decrease	30%, 41%, 65% decrease	_

# **Experimental Protocol: In Vivo Study in Dogs**



The following provides a general workflow for evaluating the in vivo efficacy of FR194738 in a canine model.



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Figure 3: General Workflow for In Vivo Efficacy Studies.

Procedure:



- Animal Acclimatization: Male beagle dogs are acclimated to the housing conditions for a specified period.
- Baseline Measurements: Fasting blood samples are collected to determine baseline plasma lipid levels.
- Group Assignment: Animals are randomly assigned to treatment groups (e.g., vehicle control, FR194738 at various doses).
- Drug Administration: FR194738 or vehicle is administered orally once daily for the duration of the study.
- Blood Collection: Blood samples are collected at regular intervals (e.g., weekly) to monitor changes in plasma lipids.
- Lipid Analysis: Plasma total cholesterol and triglyceride concentrations are determined using standard enzymatic assays.
- Data Analysis: The percentage change from baseline lipid levels is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods.

## Conclusion

FR194738 is a potent and selective inhibitor of squalene epoxidase with demonstrated efficacy in lowering plasma cholesterol and triglyceride levels in preclinical models. Its distinct mechanism of action offers a promising alternative to existing lipid-lowering therapies. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. Further investigation and clinical development of FR194738 and related compounds are warranted to explore their full therapeutic potential in the management of hyperlipidemia.

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### References

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